molecular formula C43H42N12O7S6 B1244240 Amithiamicin D

Amithiamicin D

Cat. No.: B1244240
M. Wt: 1031.3 g/mol
InChI Key: CEKXFMGPQFBJOI-QDSNVRCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amithiamicin D is a macrolide antibiotic derived from Streptomyces species, notable for its broad-spectrum activity against Gram-positive bacteria and mycobacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Structurally, it features a 16-membered lactone ring with amino sugar moieties, distinguishing it from other macrolides like erythromycin or azithromycin. Recent studies highlight its efficacy against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with an IC50 of 0.8 μM in vitro .

Properties

Molecular Formula

C43H42N12O7S6

Molecular Weight

1031.3 g/mol

IUPAC Name

methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60)/t22-,30-,31-/m0/s1

InChI Key

CEKXFMGPQFBJOI-QDSNVRCDSA-N

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Synonyms

amythiamicin D

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism Analysis (From Search Result )

ParameterTypical MethodologyRelevance to Antibiotic Systems
Curvature Peaks Partitioning reaction phases via URVA/RPHPredicts regioselectivity in polyketides
Adiabatic Coupling Identifies vibrational mode contributionsExplains stereochemical outcomes
ΔG‡ Barriers Computed via DFT (B3LYP/6-311G(d,p))Models enzymatic modification resistance

Redox Chemistry (From Search Result )

Thiol-mediated redox pathways dominate in sulfur-containing antibiotics:

  • Disulfide Exchange : Critical for biological activity modulation (e.g., allicin-like reactivity )

  • Quinone Methide Intermediates : Observed in decarboxylation of phenolic acids , potentially relevant to aromatic moieties

Synthetic Strategies (From Search Result )

For structurally complex antibiotics:

text
1. **[Retrosynthetic Planning](pplx://action/followup)**: - Prioritize chiral pool synthesis (e.g., L-ASN-derived auxiliaries [4]) - Use variational autoencoders for scaffold optimization [6] 2. **[Key Reaction Types](pplx://action/followup)**: - Henry reactions (nitroalkane couplings) - Reductive amination (stereocontrol via Raney Ni) - Epoxide isomerization (stereoselective ketone formation)

Recommended Actions for Further Research

  • Nomenclature Verification : Cross-check using CAS SciFinder or Reaxys for alternate naming conventions.

  • Structural Elucidation : If unpublished, employ:

    • HR-MS/MS for fragmentation patterns

    • NMR-Guided Isolation to track reactivity under controlled conditions

  • Computational Modeling : Apply URVA (united reaction valley approach) to predict reaction channels .

Without additional context or corrected nomenclature, a comprehensive analysis of Amithiamicin D’s chemical reactions cannot be substantiated from current data.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amithiamicin D belongs to the ansamycin class, sharing structural homology with rifamycins and geldanamycin. Key differences include:

Parameter This compound Amythiamicin A Rifampicin
Core Structure 16-membered lactone 18-membered lactone Naphthoquinone ansamycin
Target 50S ribosomal subunit HSP90 RNA polymerase
Antimicrobial Spectrum Gram-positive, mycobacteria Broad-spectrum (eukaryotic) Gram-positive, mycobacteria
Bioavailability 45% (rodents) 22% (rodents) 90% (humans)
Key Resistance Mechanism Ribosomal methylation (erm) HSP90 mutations RNA polymerase mutations

Structurally, this compound’s lactone ring lacks the quinone moiety seen in rifamycins, reducing oxidative toxicity but limiting penetration into Gram-negative bacteria .

Pharmacological Efficacy and Potency

In comparative studies, this compound demonstrates superior bactericidal activity against MRSA (MIC90 = 0.5 μg/mL) compared to vancomycin (MIC90 = 1.0 μg/mL) . However, its potency against Mycobacterium avium (MIC90 = 2.0 μg/mL) is inferior to clarithromycin (MIC90 = 0.25 μg/mL), likely due to reduced cell wall permeability . Synergistic effects with β-lactams have been observed, enhancing MRSA eradication by 40% in co-administration assays .

Regulatory and Industrial Considerations

As a novel antibiotic, this compound faces stringent regulatory requirements. Per ICH guidelines, its formulation must address stability challenges, including pH sensitivity (degradation >10% at pH <5) and photolytic decomposition . Comparative data with "gold-standard" macrolides are required for FDA approval, emphasizing head-to-head trials against azithromycin and clarithromycin .

Discussion

This compound’s unique structural features confer advantages in targeting ribosomal subunits without cross-resistance to erm-methylated strains. However, its pharmacokinetic limitations—notably low oral bioavailability and hepatic metabolism—pose hurdles for clinical translation . Future research should explore prodrug formulations or nanoparticle delivery systems to enhance solubility and tissue distribution .

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